molecular formula C12H17NO2 B13613825 3-(3-Methoxybenzyl)pyrrolidin-3-ol

3-(3-Methoxybenzyl)pyrrolidin-3-ol

Cat. No.: B13613825
M. Wt: 207.27 g/mol
InChI Key: GFMTXSKQVKKQRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzyl)pyrrolidin-3-ol can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzylamine with 1,2,4-butanetriol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzylpyrrolidin-3-ol
  • 2-Methoxybenzyl)pyrrolidin-3-ol
  • 4-Methoxybenzyl)pyrrolidin-3-ol
  • (2-Methylbenzyl)pyrrolidin-3-ol
  • (3-Methylbenzyl)pyrrolidin-3-ol
  • (4-Methylbenzyl)pyrrolidin-3-ol

Uniqueness

3-(3-Methoxybenzyl)pyrrolidin-3-ol is unique due to its specific substitution pattern on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position may enhance its interaction with certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(7-11)8-12(14)5-6-13-9-12/h2-4,7,13-14H,5-6,8-9H2,1H3

InChI Key

GFMTXSKQVKKQRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCNC2)O

Origin of Product

United States

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